1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
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Overview
Description
1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[46]undec-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro linkage between a diazaspiro undecane ring and a benzoyl group, with additional functional groups such as a methoxy group and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a diazabicyclo compound, with a benzoyl chloride derivative under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a methoxy-containing reagent reacts with the intermediate compound.
Thione Formation: The final step involves the introduction of the thione group. This can be done by treating the intermediate with a sulfurizing agent, such as Lawesson’s reagent, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methoxy and benzoyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or nucleophiles such as amines and alcohols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or reduced thione derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione: Similar structure but lacks the methyl group on the phenyl ring.
1-(4-Methoxybenzoyl)-3-(3-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione: Similar structure but has a chlorine atom instead of a methyl group.
Uniqueness
1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.
Properties
IUPAC Name |
(4-methoxyphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-17-8-7-9-19(16-17)21-23(29)26(24(25-21)14-5-3-4-6-15-24)22(27)18-10-12-20(28-2)13-11-18/h7-13,16H,3-6,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLMBOLYLVLZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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